(4-Methyloxolan-2-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

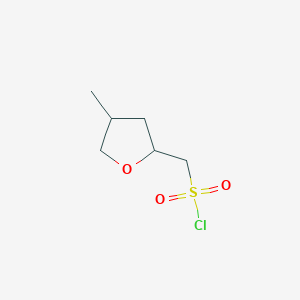

“(4-Methyloxolan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2091428-08-7 . It has a molecular weight of 198.67 . The IUPAC name for this compound is (4-methyltetrahydrofuran-2-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “(4-Methyloxolan-2-yl)methanesulfonyl chloride” is 1S/C6H11ClO3S/c1-5-2-6(10-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Complex Organic Molecules

Research by Upadhyaya et al. (1997) explored the methanesulfonic acid catalyzed reaction of specific phenyl-ethanones with glycerol, leading to the formation of dioxolanes and dioxanes. Further reaction with methanesulfonyl chloride produced methanesulfonates, showcasing its utility in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Upadhyaya et al., 1997).

Cleavable Surfactants and Vesicles

A study by Jaeger et al. (1989) synthesized cleavable double-chain surfactants, demonstrating the versatility of methanesulfonyl chloride derivatives in forming surfactants that can be used for drug delivery systems and in the creation of responsive materials (Jaeger et al., 1989).

Environmental and Biological Applications

- Microbial Metabolism of Methanesulfonic Acid: Methanesulfonic acid, a derivative of methanesulfonyl chloride, is used by diverse aerobic bacteria as a sulfur source, illustrating the ecological role of methanesulfonates in sulfur cycling. This research highlights the environmental significance of methanesulfonates, potentially derived from (4-Methyloxolan-2-yl)methanesulfonyl chloride, in biogeochemical sulfur cycles (Kelly & Murrell, 1999).

Chemical Reactions and Mechanisms

- Oxidation Reactions: Studies on the oxidation of methyl (methylthio)methyl sulfoxide with various oxidizing agents highlight the chemical reactivity and potential applications of methanesulfonyl chloride derivatives in organic synthesis and industrial chemistry. These findings contribute to understanding the oxidation mechanisms and developing novel synthetic routes (Ogura, Suzuki, & Tsuchihashi, 1980).

Advanced Materials and Energy Storage

- Ionic Liquids and Electrochemical Applications: A study by Su et al. (2001) investigated the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid. This research opens avenues for using methanesulfonyl chloride derivatives in energy storage applications, particularly in the development of novel batteries and supercapacitors (Su, Winnick, & Kohl, 2001).

Mecanismo De Acción

Target of Action

Similar compounds like methanesulfonyl chloride are known to be highly reactive and can interact with a variety of biological targets .

Mode of Action

Methanesulfonyl chloride, a related compound, is known to be an electrophile, functioning as a source of the “ch3so2+” synthon . It can react with alcohols to form methanesulfonates .

Biochemical Pathways

Methanesulfonyl chloride, a related compound, is used in the formation of methanesulfonates, which are intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .

Result of Action

Methanesulfonyl chloride, a related compound, is known to be highly reactive and can interact with a variety of biological targets .

Action Environment

The reactivity of similar compounds like methanesulfonyl chloride suggests that factors such as ph, temperature, and the presence of other reactive species could potentially influence its action .

Propiedades

IUPAC Name |

(4-methyloxolan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-5-2-6(10-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIRATNYSMKSJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyloxolan-2-yl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)

![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2496175.png)

![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2496177.png)

![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)